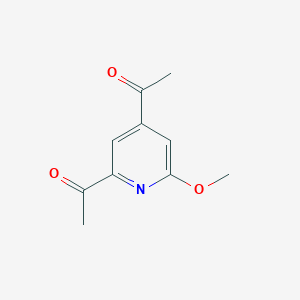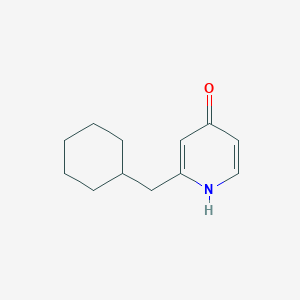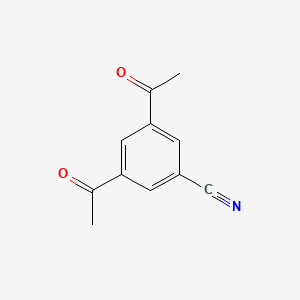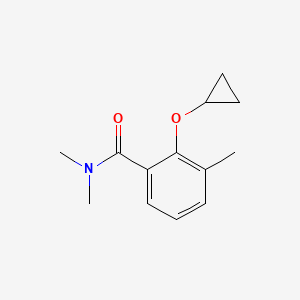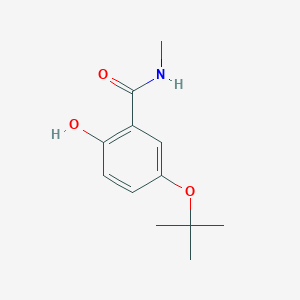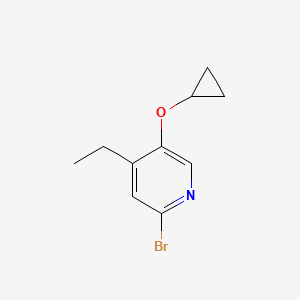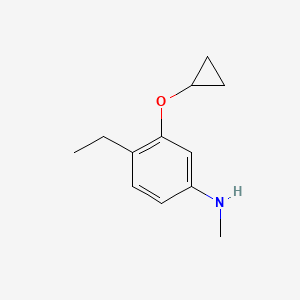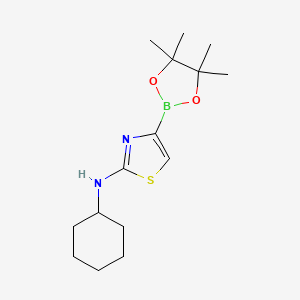![molecular formula C8H7BrClNO B14846100 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone CAS No. 1393583-35-1](/img/structure/B14846100.png)
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H7BrClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 4-bromo-2-acetylpyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives
- Carboxylic acids
- Alcohols
Aplicaciones Científicas De Investigación
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparación Con Compuestos Similares
4-Bromo-2-acetylpyridine: A precursor in the synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone.
1-(4-Bromopyridin-2-yl)ethanone: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials .
Propiedades
Número CAS |
1393583-35-1 |
|---|---|
Fórmula molecular |
C8H7BrClNO |
Peso molecular |
248.50 g/mol |
Nombre IUPAC |
1-[4-bromo-6-(chloromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,4H2,1H3 |
Clave InChI |
MPBPVGTZPJILDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


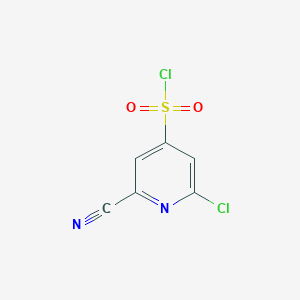
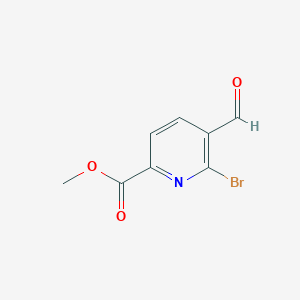

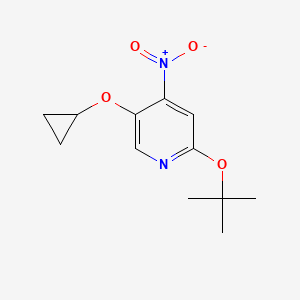
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
